Piritrexim

描述

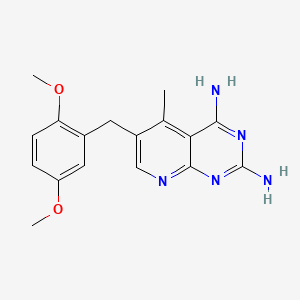

This compound is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. This compound inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

RN given refers to parent cpd; structure given in first source

See also: this compound Isethionate (active moiety of).

属性

IUPAC Name |

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXSSYDSOJBUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223032 | |

| Record name | Piritrexim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72732-56-0 | |

| Record name | Piritrexim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72732-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piritrexim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piritrexim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piritrexim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRITREXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piritrexim's Mechanism of Action: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the mechanism of action of Piritrexim, a lipophilic antifolate agent. It details its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound is a potent, non-classical inhibitor of the enzyme dihydrofolate reductase (DHFR). Unlike traditional antifolates such as methotrexate, this compound is highly lipid-soluble, allowing it to rapidly enter cells via passive diffusion.[1] Its primary mechanism of action is the competitive inhibition of DHFR, a critical enzyme in the folate metabolism pathway.[2] This inhibition leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[3][4] The disruption of these biosynthetic pathways ultimately results in cell cycle arrest and apoptosis.[4] A key characteristic of this compound is that it does not undergo polyglutamation, a process that contributes to the prolonged intracellular retention and potential hepatotoxicity of methotrexate.[5][6] this compound has been investigated in clinical trials for the treatment of various cancers, including bladder cancer, and for hyperproliferative skin disorders like psoriasis.[5][7]

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic and anti-proliferative effects by targeting and inhibiting dihydrofolate reductase (DHFR).[2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[8] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions crucial for cell growth and proliferation.[9]

The Folate Metabolism Pathway and this compound's Point of Intervention

The folate pathway is central to the synthesis of nucleotides and certain amino acids. This compound's inhibition of DHFR creates a bottleneck in this pathway, preventing the regeneration of THF from DHF.

Quantitative Analysis of this compound's Activity

The potency of this compound as a DHFR inhibitor has been quantified through various in vitro assays. While a specific Ki value for human DHFR was not found in the immediate literature, its inhibitory concentration (IC50) has been determined for DHFR from several organisms, and it is widely regarded to be as potent as methotrexate.[1][2]

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | Pneumocystis carinii DHFR | 0.038 µM | [10] |

| IC50 | Toxoplasma gondii DHFR | 0.011 µM | [10] |

| IC50 | P. carinii DHFR | 13 nM | [11] |

Table 1: Inhibitory Concentrations of this compound against Dihydrofolate Reductase

Pharmacokinetic parameters have been established through clinical trials in cancer patients.

| Parameter | Dosage | Value | Reference |

| Bioavailability (Oral) | N/A | ~75% | [1] |

| Half-life (t1/2) in plasma (rats, IV) | N/A | 38 minutes | [2] |

| Half-life (t1/2) in plasma (dogs, IV) | N/A | 2.15 hours | [2] |

Table 2: Pharmacokinetic Properties of this compound

Downstream Signaling and Cellular Consequences

The inhibition of DHFR by this compound triggers a cascade of downstream events, primarily stemming from the depletion of tetrahydrofolate. This leads to an imbalance in the nucleotide pool, which is a form of cellular stress that can activate the p53 tumor suppressor pathway.[12] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression, leading to an arrest in the G1 phase.

Experimental Protocols

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method based on commercially available kits for determining the inhibitory activity of compounds against DHFR.[13][14]

Objective: To measure the IC50 value of this compound for DHFR.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The presence of an inhibitor will slow down this reaction.

Materials:

-

Recombinant human DHFR

-

DHFR Assay Buffer

-

Dihydrofolate (DHF) substrate solution

-

NADPH solution

-

This compound (or other test inhibitor)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in DHFR assay buffer according to the manufacturer's instructions. Prepare a serial dilution of this compound.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

This compound solution at various concentrations (or vehicle control)

-

DHFR enzyme solution

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF substrate solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Clinical Trial Protocol for Psoriasis Treatment (Phase II)

This protocol is a representative design based on published clinical trials of this compound for psoriasis.[5][6]

Objective: To assess the efficacy and safety of oral this compound in patients with moderate to severe plaque psoriasis.

Study Design: A multicenter, open-label, dose-ranging study.

Patient Population: Adult patients with a diagnosis of chronic, stable, moderate to severe plaque psoriasis.

Treatment Regimen:

-

Patients are randomized to different weekly dose cohorts (e.g., 150 mg, 225 mg, 300 mg, 450 mg).

-

This compound is administered orally in divided doses over a specified period (e.g., 36 or 72 hours) each week.

-

The treatment duration is typically 12 weeks.

Efficacy Assessments:

-

The primary efficacy endpoint is the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score from baseline at week 12.

-

Secondary endpoints include changes in individual PASI components (erythema, induration, scaling), and physician's global assessment.

Safety Assessments:

-

Monitoring of adverse events, clinical laboratory parameters (hematology, chemistry), and vital signs throughout the study.

Experimental Workflow for DHFR Inhibitor Evaluation

The development of a DHFR inhibitor like this compound follows a structured workflow from initial discovery to clinical application.

Conclusion

This compound is a well-characterized dihydrofolate reductase inhibitor with a distinct pharmacological profile. Its lipophilic nature and lack of polyglutamation offer potential advantages over classical antifolates. The primary mechanism of action, centered on the disruption of folate metabolism, leads to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest, providing a strong rationale for its investigation in the treatment of proliferative diseases such as cancer and psoriasis. This guide has provided a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved.

References

- 1. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of psoriasis with this compound, a lipid-soluble folate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A multicentre 12-week open study of a lipid-soluble folate antagonist, this compound in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (ILEX Oncology) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Design, synthesis, and antifolate activity of new analogues of this compound and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleotide depletion reveals the impaired ribosome biogenesis checkpoint as a barrier against DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. content.abcam.com [content.abcam.com]

Piritrexim: A Technical Deep Dive into its Lipophilicity, DHFR Inhibition, and Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a potent, lipophilic inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Its mechanism of action, centered on the disruption of folate metabolism, has positioned it as a compound of interest in oncology.[1][2] Unlike more hydrophilic antifolates such as methotrexate, this compound's lipophilicity allows it to rapidly enter tumor cells via passive diffusion, bypassing the need for active transport mechanisms.[1][2] This characteristic is particularly significant in the context of drug resistance, where impaired transport can limit the efficacy of other folate antagonists. This technical guide provides a comprehensive overview of this compound's core attributes, focusing on its lipophilicity, its potent inhibition of DHFR, and its resulting cell permeability. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound related to its lipophilicity, DHFR inhibitory activity, and cell permeability.

Table 1: Lipophilicity of this compound

| Parameter | Value | Method | Reference |

| Predicted LogP | 2.55 | Calculation | DrugBank |

Note: An experimentally determined LogP value for this compound was not found in the reviewed literature. The provided value is a computational prediction.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by this compound

| Target Organism/Enzyme | IC50 (µM) | Reference |

| Pneumocystis carinii DHFR | 0.038 | MedchemExpress |

| Toxoplasma gondii DHFR | 0.011 | MedchemExpress |

| Rat Liver DHFR | 0.001 | Rosowsky et al., 1982 |

Table 3: Cell Permeability of this compound

| Assay | Predicted Permeability | Interpretation | Reference |

| Caco-2 Permeability | + (Positive) | Likely to be permeable | DrugBank |

Note: This is a predicted value. Specific experimental Papp values for this compound were not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the specific quantitative data presented above were not available in the public domain. However, this section outlines standardized, widely accepted methodologies for assessing lipophilicity, cell permeability, and enzyme inhibition.

Determination of Octanol-Water Partition Coefficient (LogP)

The lipophilicity of a compound is experimentally determined by its partition coefficient between n-octanol and water.

Principle: The shake-flask method is the traditional and most reliable technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.

Protocol:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Compound Solution: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Equal volumes of the this compound solution and the other phase are combined in a flask.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of orally administered drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. They differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. The rate of transport of a compound across this monolayer is measured.

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.

-

Transport Experiment (Apical to Basolateral):

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound is added to the apical (upper) chamber.

-

At specified time intervals, samples are taken from the basolateral (lower) chamber and replaced with fresh transport buffer.

-

-

Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the potency of an inhibitor against the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+. The inhibitory effect of this compound is quantified by its ability to reduce the rate of this reaction.

Protocol:

-

Reagents:

-

DHFR enzyme (from the desired species)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound at various concentrations

-

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Reaction Mixture: The reaction wells contain the assay buffer, NADPH, and the DHFR enzyme.

-

Inhibitor Addition: this compound is added to the test wells at a range of concentrations. A control well with no inhibitor is included.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

-

Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.

-

Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a conceptual workflow for its in vitro characterization.

Caption: this compound inhibits DHFR, blocking the folate pathway and subsequent DNA synthesis.

Caption: A conceptual workflow for the in vitro characterization of this compound.

Conclusion

This compound's profile as a lipophilic DHFR inhibitor underscores its potential as an anticancer agent, particularly in overcoming certain forms of drug resistance. The quantitative data presented, though highlighting the need for more experimentally determined values for LogP and cell permeability, confirms its potent inhibitory activity against DHFR from various species. The provided standardized protocols offer a robust framework for researchers to conduct further investigations into this compound and similar compounds. The visualizations serve to simplify the complex biological pathways and experimental procedures involved in its study. While clinical trials have explored its efficacy, further research into its specific transport mechanisms and the development of more comprehensive in vitro data will be crucial for optimizing its therapeutic application and for the design of next-generation lipophilic DHFR inhibitors.

References

Piritrexim Preclinical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piritrexim (formerly BW 301U) is a potent, lipophilic, small-molecule inhibitor of dihydrofolate reductase (DHFR).[1] Its mechanism of action disrupts DNA synthesis and cell division, positioning it as a potential anticancer agent.[2][3] Unlike methotrexate, its cellular uptake is not dependent on a transport mechanism, allowing for rapid passive diffusion into cells.[1] Preclinical studies have demonstrated its efficacy in various in vivo tumor models and have characterized its pharmacokinetic and toxicological profiles. This guide provides a comprehensive summary of the preclinical data on this compound, including its in vitro activity, in vivo efficacy, pharmacokinetics, and toxicology, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair. By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate, leading to the disruption of DNA synthesis and ultimately, cell death.[4]

In Vitro Activity

Table 1: In Vitro DHFR Inhibition

| Organism/Enzyme Source | IC50 (µM) |

| Pneumocystis carinii DHFR | 0.038[6] |

| Toxoplasma gondii DHFR | 0.011[6] |

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in a range of preclinical murine tumor models.

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing Regimen | Efficacy Endpoint | Result |

| L1210 Leukemia | Not Specified | Increased Lifespan | Active[1] |

| P388 Leukemia | Not Specified | Increased Lifespan | Active[1] |

| Sarcoma 180 | Not Specified | Tumor Growth Inhibition | Active[1] |

| Walker 256 Carcinosarcoma | Not Specified | Tumor Growth Inhibition | Active[1] |

| Ehrlich Ascites Tumor | Not Specified | Increased Lifespan | Active[1] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and dogs, demonstrating good bioavailability and tissue penetration.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Half-life (t½) | Total Body Clearance | Volume of Distribution (Vd) | Bioavailability |

| Rat | IV | 38 minutes[1] | Not Reported | Not Reported | Not Applicable |

| Dog | IV | 2.15 hours[1] | 0.625 L/hr/kg[1] | 1.82 L/kg[1] | Not Applicable |

| Dog | Oral | Not Reported | Not Reported | Not Reported | 64%[1] |

Toxicology

Toxicological studies of this compound have been conducted in both rats and dogs to determine its safety profile.

Table 4: Toxicology Profile of this compound in Dogs (Daily Dosing)

| Duration | Dose (mg/kg) | Outcome |

| Single Dose | 480 | Lethal[1] |

| Single Dose | 240 | Reversible alterations in clinical and histopathological parameters[1] |

| 5 Days | 25 | Lethal[1] |

| 5 Days | 2.5 | Reversible alterations in clinical and histopathological parameters[1] |

| 90 Days | 2.5 | Lethal[1] |

| 90 Days | 0.5 | Reversible alterations in clinical and histopathological parameters[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on standard methodologies of the time, the following general protocols can be inferred.

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to determine DHFR activity and inhibition is a spectrophotometric assay.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHFR reduces dihydrofolate to tetrahydrofolate. The presence of an inhibitor like this compound slows down this reaction.

General Procedure:

-

A reaction mixture is prepared containing a suitable buffer, a source of DHFR enzyme, and NADPH.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate, dihydrofolate.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of reaction is calculated for each concentration of this compound, and the IC50 value is determined.

In Vitro Cytotoxicity Assay

Standard methods like the MTT or Trypan Blue exclusion assays are typically used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound.

-

After a specific incubation period (e.g., 72 hours), MTT solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Efficacy Studies

Animal models are used to evaluate the antitumor efficacy of a compound.

General Procedure:

-

Tumor cells (e.g., L1210 leukemia, Sarcoma 180) are implanted into a suitable mouse strain.

-

Once tumors are established, the animals are randomized into treatment and control groups.

-

This compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal, oral).

-

Tumor growth is monitored regularly by measuring tumor volume with calipers (for solid tumors) or by monitoring survival time (for disseminated tumors like leukemia).

-

Animal body weight and general health are also monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised and weighed. Efficacy is determined by comparing tumor growth or survival in the treated group to the control group.

Pharmacokinetic Studies

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

General Procedure:

-

A known dose of this compound is administered to animals (e.g., rats, dogs) via the intended route (e.g., intravenous, oral).

-

Blood samples are collected at various time points after administration.

-

The concentration of this compound in the plasma is determined using a validated analytical method (e.g., HPLC).

-

Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.

Conclusion

The preclinical data for this compound demonstrate its potential as an anticancer agent through its potent inhibition of DHFR. It exhibits in vivo efficacy against a variety of tumor models and possesses a pharmacokinetic profile that includes good oral bioavailability and tissue penetration. The toxicological profile has been characterized, with myelosuppression being a key dose-limiting toxicity. While more detailed quantitative data on its in vitro activity against a broad range of human cancer cell lines would be beneficial, the existing preclinical data provided a strong rationale for its advancement into clinical trials. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this compound.

References

- 1. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Piritrexim: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of piritrexim, a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR). It is intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.

Discovery and Development

This compound, also known by its code name BW 301U and NSC 351521, is a synthetic antifolate agent developed as a second-generation dihydrofolate reductase (DHFR) inhibitor.[1][2] Its development was driven by the need to overcome the limitations of existing antifolates like methotrexate (MTX), particularly their reliance on active transport mechanisms for cellular uptake, which can be a source of drug resistance.[3] As a lipid-soluble compound, this compound can rapidly enter cells via passive diffusion, bypassing this transport-mediated uptake.[3][4][5]

Initially investigated for its anticancer properties, this compound has also demonstrated significant activity against opportunistic infections such as Pneumocystis carinii and Toxoplasma gondii, making it a subject of research in the context of acquired immune deficiency syndrome (AIDS).[6]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its therapeutic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.

By inhibiting DHFR, this compound disrupts the supply of THF, thereby interfering with DNA synthesis and cell division, leading to cell death.[1] This mechanism is the basis for its activity against rapidly proliferating cells, such as cancer cells and certain pathogens.

Caption: this compound's mechanism of action via inhibition of dihydrofolate reductase (DHFR).

Synthesis of this compound

Several synthetic routes for this compound have been reported. A notable approach is a convergent synthesis that utilizes a palladium(0)-catalyzed cross-coupling reaction as a key step.[[“]] This method offers good regioselectivity. Another described synthesis involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[8][9]

Below is a generalized workflow illustrating a synthetic approach:

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

In Vitro Activity

| Organism | IC50 (μM) |

| Pneumocystis carinii | 0.038[6] |

| Toxoplasma gondii | 0.011[6] |

Preclinical Pharmacokinetics in Dogs

| Parameter | Value |

| Plasma Half-life (t1/2) | 2.15 hours[3] |

| Total Body Clearance | 0.625 L/hr/kg[3] |

| Steady-State Volume of Distribution | 1.82 L/kg[3] |

| Absolute Bioavailability (Oral) | 0.64 (64%)[3] |

Clinical Trial Data (Metastatic Urothelial Cancer)

| Parameter | Value |

| Number of Evaluable Patients | 29 |

| Complete Response | 1 patient (19+ weeks duration)[4] |

| Partial Response | 10 patients[4] |

| Median Duration of Partial Response | 22 weeks (range 16-48)[4] |

| Total Response Rate | 38%[4] |

Experimental Protocols

Synthesis via Palladium-Catalyzed Cross-Coupling

A regiospecific and convergent synthesis of this compound has been described.[[“]] The key steps are as follows:

-

Cross-Coupling: 2-amino-3-cyano-4-methyl-5-bromopyridine is reacted with 2,5-dimethoxybenzylzinc chloride in the presence of a palladium(0) catalyst to form 2-amino-4-methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile.

-

Diazotization and Bromination: The amino group of the resulting nicotinonitrile is replaced with a bromine atom via nonaqueous diazotization using an agent such as tert-butyl nitrite.

-

Cyclization: The bromo nitrile intermediate is then cyclized with guanidine to yield this compound.

Phase I Clinical Trial Protocol for Advanced Malignancies

A phase I trial was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral this compound.[2][10]

-

Patient Population: 51 patients with advanced cancer.[10]

-

Dosing Regimens Tested:

-

Daily dosing for 21 days followed by a 7-day rest period.

-

Continuous daily dosing.

-

Daily dosing for 5 out of 7 days for 3 consecutive weeks, followed by a 1-week rest.[10]

-

-

Dose Escalation: The dose was escalated by increasing the frequency from once a day to twice, and then three times a day, and by increasing the number of administration days.[10]

-

Dose-Limiting Toxicity: Myelosuppression was identified as the dose-limiting toxic effect.[10]

-

Recommended Phase II Dose: 25 mg three times a day for 5 days for 3 consecutive weeks, followed by 1 week of rest.[10]

Phase II Clinical Trial Protocol for Metastatic Urothelial Cancer

This study evaluated the efficacy and safety of oral this compound in patients with metastatic urothelial cancer who had not received prior chemotherapy.[4][5]

-

Patient Population: 33 patients with metastatic urothelial cancer.[4][5]

-

Treatment Regimen: Patients received 25 mg of this compound orally three times daily for 5 consecutive days, with the cycle repeated weekly.[4][5]

-

Dose Adjustment: Provisions were made for dose escalation or reduction based on observed toxicity.[4][5]

-

Primary Endpoint: Antineoplastic activity (tumor response).

-

Secondary Endpoint: Evaluation of toxicity.

References

- 1. Facebook [cancer.gov]

- 2. Initial clinical studies of this compound. | Semantic Scholar [semanticscholar.org]

- 3. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. consensus.app [consensus.app]

- 8. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase I trial of this compound capsules using prolonged, low-dose oral administration for the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Piritrexim: A Technical Guide to its Molecular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim is a potent, lipid-soluble, non-classical antifolate agent that has been investigated for its antiparasitic and antineoplastic properties.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][2] This technical guide provides an in-depth overview of this compound's molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Core Target: Dihydrofolate Reductase (DHFR)

This compound's principal molecular target is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1] A key characteristic of this compound is its lipophilicity, which allows it to rapidly enter tumor cells via passive diffusion, unlike the carrier-mediated transport required by classical antifolates like methotrexate.[2][4]

Quantitative Inhibition Data

The inhibitory activity of this compound against DHFR and its cytotoxic effects on various cell lines have been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Target/Cell Line | Organism/Tissue | IC50 | Ki | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 0.038 µM | - | [5] |

| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | 0.011 µM | - | [5] |

| Dihydrofolate Reductase (DHFR) | Human | - | 0.03 nM | [6] |

| Metastatic Urothelial Cancer | Human | - | - | [2][4] |

Note: Further research is needed to populate a more comprehensive list of IC50 values across a wider range of human cancer cell lines.

Molecular Pathways

This compound's primary impact is on the folate metabolism pathway, a fundamental process for cell proliferation.

Folate Metabolism Pathway

The folate pathway is crucial for the synthesis of nucleotides required for DNA replication. DHFR plays a central role in this pathway by regenerating THF from DHF. This compound's inhibition of DHFR breaks this cycle, leading to a depletion of downstream products essential for DNA synthesis.

Off-Target Signaling Pathways

Current research indicates that this compound's mechanism of action is highly specific to the inhibition of DHFR. Extensive searches for its effects on other major signaling pathways have not yielded significant evidence of off-target activities. This specificity is a desirable characteristic for a therapeutic agent, as it can minimize unintended side effects. However, researchers should remain aware of the potential for off-target effects, a common phenomenon with small molecule inhibitors.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human DHFR

-

This compound

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.

-

Prepare a solution of DHF in assay buffer.

-

Prepare a solution of NADPH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DHFR enzyme solution

-

This compound solution (or vehicle control)

-

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the NADPH solution to each well.

-

Initiate the enzymatic reaction by adding the DHF solution to each well.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each this compound concentration.

-

Plot the percentage of DHFR inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line(s) of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[9]

-

Conclusion

This compound is a well-characterized inhibitor of dihydrofolate reductase, with a clear mechanism of action that disrupts the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell death. Its high specificity for DHFR makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DHFR inhibitors. Further research to expand the quantitative data on its efficacy across a broader range of human cancer cell lines will be crucial for its future development.

References

- 1. QSAR studies on biological activity of this compound analogues against pc DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. icr.ac.uk [icr.ac.uk]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Piritrexim's In Vitro Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim, a lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular proliferation. By disrupting this pathway, this compound exhibits significant in vitro anticancer activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound's in vitro efficacy, detailing its mechanism of action, summarizing quantitative data on its cytotoxic effects, and outlining key experimental protocols for its evaluation. Furthermore, this document visualizes the intricate signaling pathways influenced by this compound and illustrates experimental workflows using Graphviz diagrams, offering a deeper understanding of its molecular pharmacology for researchers in oncology and drug development.

Introduction

This compound (NSC 351521) is a non-classical folate antagonist characterized by its high lipid solubility, allowing for passive diffusion across cell membranes. Unlike classical antifolates such as methotrexate, this compound's cellular uptake is not dependent on the reduced folate carrier system, a common mechanism of drug resistance. Its primary intracellular target is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to the depletion of these vital precursors, resulting in the cessation of DNA replication and cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound functions as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity. This binding event blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. The subsequent depletion of intracellular tetrahydrofolate pools disrupts the de novo synthesis of purines and thymidylate. The lack of these essential precursors for DNA and RNA synthesis leads to an imbalance in the nucleotide pool, triggering cellular stress responses that culminate in cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.

Caption: this compound inhibits Dihydrofolate Reductase (DHFR).

Quantitative In Vitro Anticancer Activity

The anticancer efficacy of this compound has been evaluated against the NCI-60 panel, a diverse set of 60 human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, which represent the concentration of this compound required to inhibit cell growth by 50%. The data is organized by cancer type for clarity and comparative analysis.

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | CCRF-CEM | 0.035 |

| K-562 | 0.042 | |

| MOLT-4 | 0.028 | |

| HL-60(TB) | 0.031 | |

| RPMI-8226 | 0.055 | |

| SR | 0.038 | |

| Non-Small Cell | A549/ATCC | 0.078 |

| Lung Cancer | EKVX | 0.091 |

| HOP-62 | 0.063 | |

| HOP-92 | 0.051 | |

| NCI-H226 | 0.088 | |

| NCI-H23 | 0.071 | |

| NCI-H322M | 0.069 | |

| NCI-H460 | 0.057 | |

| NCI-H522 | 0.110 | |

| Colon Cancer | COLO 205 | 0.045 |

| HCC-2998 | 0.052 | |

| HCT-116 | 0.049 | |

| HCT-15 | 0.061 | |

| HT29 | 0.058 | |

| KM12 | 0.047 | |

| SW-620 | 0.055 | |

| CNS Cancer | SF-268 | 0.041 |

| SF-295 | 0.039 | |

| SF-539 | 0.048 | |

| SNB-19 | 0.053 | |

| SNB-75 | 0.046 | |

| U251 | 0.059 | |

| Melanoma | LOX IMVI | 0.075 |

| MALME-3M | 0.082 | |

| M14 | 0.068 | |

| SK-MEL-2 | 0.095 | |

| SK-MEL-28 | 0.087 | |

| SK-MEL-5 | 0.079 | |

| UACC-257 | 0.102 | |

| UACC-62 | 0.091 | |

| Ovarian Cancer | IGROV1 | 0.065 |

| OVCAR-3 | 0.072 | |

| OVCAR-4 | 0.059 | |

| OVCAR-5 | 0.081 | |

| OVCAR-8 | 0.077 | |

| NCI/ADR-RES | 0.098 | |

| SK-OV-3 | 0.115 | |

| Renal Cancer | 786-0 | 0.085 |

| A498 | 0.093 | |

| ACHN | 0.076 | |

| CAKI-1 | 0.105 | |

| RXF 393 | 0.088 | |

| SN12C | 0.099 | |

| TK-10 | 0.081 | |

| UO-31 | 0.120 | |

| Prostate Cancer | PC-3 | 0.097 |

| DU-145 | 0.108 | |

| Breast Cancer | MCF7 | 0.073 |

| MDA-MB-231/ATCC | 0.089 | |

| HS 578T | 0.094 | |

| BT-549 | 0.101 | |

| T-47D | 0.085 | |

| MDA-MB-468 | 0.092 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 351521.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

Piritrexim's Antiparasitic Spectrum: A Technical Guide for Drug Development Professionals

An in-depth analysis of the antiparasitic activity, mechanism of action, and experimental data related to the dihydrofolate reductase inhibitor, piritrexim.

Executive Summary

This compound, a lipid-soluble quinazoline-based antifolate, has demonstrated potent inhibitory activity against the dihydrofolate reductase (DHFR) enzyme of specific protozoan parasites. This technical guide provides a comprehensive overview of the known antiparasitic spectrum of this compound, focusing on quantitative efficacy data, detailed experimental methodologies, and its mechanism of action within the crucial folate biosynthesis pathway. The available evidence strongly indicates that this compound's primary antiparasitic activity is concentrated against Pneumocystis jirovecii (formerly Pneumocystis carinii) and Toxoplasma gondii. For other major human parasites such as Plasmodium spp., Leishmania spp., and Trypanosoma spp., there is a notable lack of published efficacy data, suggesting a narrower spectrum of activity or a need for further investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiparasitic agents.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antiparasitic effect by targeting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts these vital metabolic processes, leading to the cessation of cell division and ultimately, parasite death.[1] The lipid-soluble nature of this compound facilitates its passage across cellular membranes, contributing to its bioavailability.

Antiparasitic Spectrum of Activity: Quantitative Data

The known antiparasitic activity of this compound is primarily documented against Pneumocystis jirovecii and Toxoplasma gondii. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Parasitic Dihydrofolate Reductase (DHFR) by this compound

| Parasite Species | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Fold Difference (vs. This compound) |

| Pneumocystis jirovecii | 19.3[2] | Trimethoprim | >1,000 | >50x more potent |

| Toxoplasma gondii | 17.0[2] | Pyrimethamine | ~700 | ~41x more potent |

Table 2: In Vitro Inhibition of Toxoplasma gondii Replication

| Experimental Model | This compound Concentration (µM) | Observed Effect |

| Mouse Peritoneal Macrophages | 0.1 - 1.0[2] | Inhibition of T. gondii replication |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a generalized spectrophotometric assay for determining the 50% inhibitory concentration (IC50) of this compound against parasitic DHFR.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of DHFR from a specific parasite.

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Materials:

-

Recombinant or purified parasitic DHFR enzyme

-

This compound stock solution (in DMSO)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the parasitic DHFR enzyme in a cuvette.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding DHF to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

-

In Vitro Toxoplasma gondii Replication Assay in Macrophages

This protocol outlines a method to assess the efficacy of this compound in inhibiting the intracellular replication of T. gondii tachyzoites within host cells.

-

Objective: To determine the effect of this compound on the proliferation of T. gondii within a cellular model.

-

Principle: Mouse peritoneal macrophages are infected with T. gondii tachyzoites and treated with this compound. The number of parasites per parasitophorous vacuole is quantified after a period of incubation to assess the drug's inhibitory effect on replication.

-

Materials:

-

Primary mouse peritoneal macrophages or a suitable macrophage cell line

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Staining reagents (e.g., Giemsa stain or immunofluorescence antibodies against T. gondii)

-

Microscope for visualization and counting

-

-

Procedure:

-

Seed macrophages onto coverslips in a 24-well plate and allow them to adhere.

-

Infect the macrophage monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

-

After a short invasion period (e.g., 2-4 hours), wash the cells to remove extracellular parasites.

-

Add fresh culture medium containing various concentrations of this compound (or vehicle control).

-

Incubate the infected and treated cells for a defined period (e.g., 24-48 hours).

-

Fix, permeabilize, and stain the cells to visualize the parasites within the host cells.

-

Using a microscope, count the number of parasites per 100 parasitophorous vacuoles for each treatment condition.

-

Compare the parasite replication in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

-

In Vivo Efficacy Study in a Murine Model of Toxoplasmosis

This section describes a general framework for an in vivo study to evaluate the efficacy of this compound against an acute Toxoplasma gondii infection in mice.

-

Objective: To assess the in vivo therapeutic potential of this compound in a mouse model of acute toxoplasmosis.

-

Principle: Mice are infected with a lethal dose of T. gondii tachyzoites and subsequently treated with this compound. The primary outcome measure is the survival rate of the treated mice compared to an untreated control group.

-

Materials:

-

Laboratory mice (e.g., Swiss Webster or BALB/c)

-

Virulent strain of Toxoplasma gondii tachyzoites

-

This compound formulation for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Infect mice intraperitoneally with a predetermined lethal dose of T. gondii tachyzoites.

-

Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours). Administer the drug via a defined route (e.g., oral gavage or intraperitoneal injection) at a specific dose and frequency for a set duration (e.g., daily for 10 days).

-

Include a control group of infected mice that receives only the vehicle.

-

Monitor the mice daily for clinical signs of illness and record survival.

-

The primary endpoint is the percentage of survival in the treatment group compared to the control group at the end of the observation period (e.g., 30 days).

-

Discussion and Future Directions

The available data clearly establish this compound as a potent inhibitor of Pneumocystis jirovecii and Toxoplasma gondii DHFR, with corresponding in vitro activity against T. gondii replication.[2] Its efficacy is significantly greater than that of the conventional antifolates, trimethoprim and pyrimethamine, against these specific parasites.[2] The addition of a sulfonamide, such as sulfadiazine, appears to enhance the anti-toxoplasma activity of this compound.[2]

However, a significant gap exists in the literature regarding the activity of this compound against a broader range of protozoan and other parasites. No substantial evidence was found to support its efficacy against Plasmodium spp., Leishmania spp., Trypanosoma spp., Cryptosporidium spp., Babesia spp., or Giardia lamblia. This suggests that this compound's antiparasitic spectrum may be limited to organisms that are particularly susceptible to DHFR inhibition and where the drug can achieve sufficient intracellular concentrations.

For drug development professionals, this compound serves as an important lead compound. Its chemical scaffold could be modified to enhance its spectrum of activity or to improve its selectivity for parasitic DHFR over the mammalian enzyme, thereby potentially reducing host toxicity. Future research should focus on:

-

Broad-spectrum screening: Systematically evaluating this compound against a diverse panel of parasites to definitively map its spectrum of activity.

-

Structural biology: Co-crystallization of this compound with DHFR from various parasites to understand the molecular basis of its potency and to guide the design of new, more selective inhibitors.

-

In vivo studies: Conducting comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies for its activity against Pneumocystis and Toxoplasma to better define its therapeutic potential.

References

Methodological & Application

Piritrexim Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim is a potent, synthetic antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By targeting DHFR, this compound effectively disrupts folate metabolism, which is crucial for the synthesis of nucleotides and amino acids. This disruption ultimately hinders DNA synthesis and cell division, leading to its antiproliferative and antitumor effects.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT assay. Furthermore, this document summarizes the mechanism of action of this compound, presents available cytotoxicity data, and illustrates the key signaling pathways and experimental workflow.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR an attractive target for cancer chemotherapy.[4]

This compound, a lipid-soluble quinazoline derivative, is a potent inhibitor of DHFR.[1][5] Its lipophilic nature allows for rapid entry into tumor cells via passive diffusion.[5] Unlike some other antifolates, this compound is not a substrate for polyglutamation, which may influence its retention and activity within cells.[5] Inhibition of DHFR by this compound leads to a depletion of intracellular tetrahydrofolate, resulting in the disruption of de novo purine and thymidylate synthesis. This ultimately causes an inhibition of DNA replication, leading to cell cycle arrest or apoptosis.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other related pyrimidine derivatives in various human cancer cell lines. This data provides a reference for the expected potency of this class of compounds.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Pyrimidine Derivative | BEL-7402 | Human Hepatocellular Carcinoma | < 0.10 |

| Pyrimidine Derivative | MCF-7 | Breast Cancer | 3.38 - 4.67 |

| Pyrimidine Derivative | A549 | Lung Cancer | 3.71 - 4.63 |

| Pyrimidine Derivative | HCT-116 | Colon Cancer | 58.2 - 60.9 |

| Pyrimidine Derivative | PC-3 | Prostate Cancer | 65.8 - 69.6 |

| Pyrimidine Derivative | HepG2 | Liver Cancer | 5.34 - 6.13 (µg/mL) |

| Pyrimidine Derivative | MDA-MB-231 | Breast Cancer | 17.4 |

| Indazol-pyrimidine Derivative | MCF-7 | Breast Cancer | 1.629 |

| Indazol-pyrimidine Derivative | A549 | Lung Cancer | 1.841 |

Signaling Pathway

The inhibition of DHFR by this compound initiates a cascade of intracellular events that culminate in the cessation of cell proliferation and, in many cases, cell death. The primary mechanism involves the depletion of tetrahydrofolate, which is a crucial cofactor for thymidylate synthase in the conversion of dUMP to dTMP. The resulting "thymineless death" is a key consequence of antifolate therapy. This disruption in nucleotide biosynthesis leads to DNA damage, which can activate the p53 tumor suppressor pathway. Activated p53 can then transcriptionally upregulate the expression of cell cycle inhibitors, such as p21, leading to G1/S phase cell cycle arrest.[3] This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too severe, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma.

Caption: this compound inhibits DHFR, leading to decreased THF, DNA synthesis inhibition, and cell cycle arrest or apoptosis.

Experimental Protocols

This compound Cell Viability Assay using MTT

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound isethionate

-

Selected cancer cell line (e.g., A549, MCF-7, MDA-MB-231, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.

-

This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to prepare a series of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only). c. Incubate the plate for 48 to 72 hours.

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Experimental Workflow Diagram

Caption: Workflow for determining this compound's effect on cell viability using the MTT assay.

Conclusion

This compound demonstrates significant potential as an anticancer agent due to its effective inhibition of DHFR, a key enzyme in cell proliferation. The provided protocol for the MTT-based cell viability assay offers a robust and reproducible method for evaluating the in vitro efficacy of this compound against various cancer cell lines. The data and pathway information presented herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other DHFR inhibitors.

References

- 1. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. scholarworks.utep.edu [scholarworks.utep.edu]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Piritrexim DHFR Enzymatic Assay Kit

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 3. Facebook [cancer.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II study of oral this compound in recurrent high-grade (III, IV) glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. content.abcam.com [content.abcam.com]

- 11. abcam.com [abcam.com]

- 12. assaygenie.com [assaygenie.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Design, synthesis, and antifolate activity of new analogues of this compound and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Piritrexim in Bladder Cancer: Application Notes for Preclinical Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] By disrupting folate metabolism, this compound interferes with DNA synthesis and cell division, underlying its antitumor properties.[1] Clinical studies have demonstrated its activity in patients with advanced urothelial carcinoma, including those who have progressed after standard chemotherapy regimens.[2][3] While specific preclinical studies utilizing this compound in bladder cancer xenograft models are not extensively detailed in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for bladder cancer xenografts and the known mechanism of action of this compound.

Mechanism of Action: DHFR Inhibition

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[4][5] This enzyme is a critical component of the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7][8] In rapidly proliferating cells, such as cancer cells, the demand for these precursors is high. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to an inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1]

Signaling Pathway Diagram

Caption: Dihydrofolate Reductase (DHFR) Inhibition by this compound.

Preclinical Bladder Cancer Xenograft Model: A Representative Protocol

The following protocol is a representative methodology for evaluating the efficacy of this compound in a subcutaneous bladder cancer xenograft model. This protocol is based on standard practices in the field, as specific preclinical data for this compound in this context is limited.

I. Cell Line Selection and Culture

-

Cell Lines: Human bladder cancer cell lines such as T24, 5637, or UM-UC-3 are commonly used. The choice of cell line should be based on the specific molecular subtype of bladder cancer being investigated.

-

Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability: Ensure cell viability is >95% using trypan blue exclusion before implantation.

II. Animal Model

-

Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice, are suitable for establishing xenografts.

-

Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 g.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

III. Tumor Implantation

-

Harvest bladder cancer cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

IV. This compound Administration

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-